molecular formula C22H13FN6O B12223352 3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol

3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol

Cat. No.: B12223352
M. Wt: 396.4 g/mol
InChI Key: NCQKUORFWATFQG-UHFFFAOYSA-N
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Description

3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[73002,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol is a complex organic compound characterized by its unique tricyclic structure and the presence of a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the tricyclic core and the introduction of the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[10-(3,4-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]naphthalen-2-ol: A similar compound with dimethylphenyl substitution instead of fluorophenyl.

    3-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-2-naphthalenol: Another related compound with pyridinylmethyl substitution.

Uniqueness

The uniqueness of 3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol lies in its specific fluorophenyl substitution, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H13FN6O

Molecular Weight

396.4 g/mol

IUPAC Name

3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol

InChI

InChI=1S/C22H13FN6O/c23-15-5-7-16(8-6-15)29-20-18(11-25-29)22-27-26-21(28(22)12-24-20)17-9-13-3-1-2-4-14(13)10-19(17)30/h1-12,30H

InChI Key

NCQKUORFWATFQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NN=C4N3C=NC5=C4C=NN5C6=CC=C(C=C6)F)O

Origin of Product

United States

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